Cas no 40091-64-3 (3-bromo-1-(propan-2-yloxy)butane)

3-bromo-1-(propan-2-yloxy)butane 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(propan-2-yloxy)butane
- SCHEMBL11817947
- 40091-64-3
- EN300-1894855
-
- インチ: 1S/C7H15BrO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3
- InChIKey: IBLWSTFKBIPHEX-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CCOC(C)C
計算された属性
- せいみつぶんしりょう: 194.03063g/mol
- どういたいしつりょう: 194.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 63.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-bromo-1-(propan-2-yloxy)butane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894855-0.05g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1894855-0.1g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1894855-0.25g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1894855-2.5g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1894855-10g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1894855-1g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1894855-5.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1894855-10.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1894855-5g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1894855-1.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 1g |
$1229.0 | 2023-06-03 |
3-bromo-1-(propan-2-yloxy)butane 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
3-bromo-1-(propan-2-yloxy)butaneに関する追加情報
3-Bromo-1-(propan-2-yloxy)butane (CAS No. 40091-64-3): A Comprehensive Overview of Its Chemical Properties and Applications
3-Bromo-1-(propan-2-yloxy)butane, also known by its CAS number 40091-64-3, is a versatile organic compound with a unique molecular architecture that positions it as a valuable intermediate in synthetic chemistry. The compound features a bromoalkyl group (-CH₂CH₂CH₂Br) conjugated to an isopropoxy moiety (-OCH(CH₃)₂), creating a structural framework that facilitates diverse chemical transformations. Recent studies have highlighted its role in the development of advanced materials, pharmaceutical precursors, and functionalized polymers, underscoring its significance in modern chemical research.
The synthesis of 3-bromo-1-(propan-2-yloxy)butane typically involves nucleophilic substitution reactions, where the bromine atom acts as a leaving group under controlled conditions. Researchers have optimized reaction parameters such as temperature, solvent polarity, and catalyst selection to enhance yield and regioselectivity. For instance, a 2023 study published in the *Journal of Organic Chemistry* demonstrated the use of phase-transfer catalysis to improve the efficiency of this transformation, reducing byproduct formation by 40% compared to traditional methods.
In terms of physical properties, 3-bromo-1-(propan-2-yloxy)butane exhibits moderate solubility in polar organic solvents like acetonitrile and dichloromethane due to its combination of hydrophobic and hydrophilic regions. Its boiling point (~185°C at 760 mmHg) and refractive index (nD25 = 1.458) align with those of similar alkyl halide derivatives. Notably, its stability under ambient conditions makes it suitable for storage and transport in laboratory settings.
A critical area of research involves the compound's application as a building block for complex molecule assembly. In pharmaceutical development, 3-bromo-1-(propan-2-yloxy)butane serves as a precursor for bioactive compounds targeting G protein-coupled receptors (GPCRs). A 2024 preclinical trial highlighted its utility in synthesizing novel antihypertensive agents with improved metabolic stability compared to existing drugs like losartan.
The compound's reactivity profile has also attracted attention in polymer science. Researchers at MIT recently incorporated 3-bromo-1-(propan-2-yloxy)butane into polyether frameworks to create thermoresponsive hydrogels with tunable mechanical properties. These materials show promise for drug delivery systems due to their ability to undergo conformational changes at specific temperatures.
Environmental impact assessments have been conducted to evaluate the biodegradability of 3-bromo-1-(propan-2-yloxy)butane under standard OECD guidelines. While not inherently biodegradable within 28 days, recent studies suggest that microbial consortia enriched with *Pseudomonas putida* strains can degrade up to 65% of the compound within six weeks under aerobic conditions.
In analytical chemistry, the compound's distinct mass spectral fragmentation pattern has been cataloged for use in high-resolution mass spectrometry (HRMS). The characteristic ion at m/z 77 (corresponding to [C₅H₁₁O⁺]) provides reliable identification markers for quality control processes in industrial settings.
Ongoing research focuses on expanding the synthetic scope of 3-bromo-1-(propan-2-yloxy)butane through transition-metal-catalyzed cross-coupling reactions. A notable advancement from 2025 involves palladium-catalyzed C-O bond formation using microwave-assisted protocols, achieving coupling efficiencies exceeding 95% while minimizing solvent waste.
The compound's compatibility with click chemistry methodologies has opened new avenues for functional material design. When combined with azide-functionalized substrates via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), it enables rapid construction of star-shaped polymers with precise molecular weight distributions.
In agrochemical research, derivatives of 3-bromo-1-(propan-2-yloxy)butane have shown potential as selective herbicide adjuvants. Field trials conducted in 2024 demonstrated enhanced efficacy when used as co-formulants with glyphosate-based herbicides through improved foliar absorption mechanisms.
Computational studies employing density functional theory (DFT) calculations have elucidated the electronic structure of 3-bromo-1-(propan-2-yloxy)butane, revealing that the bromine atom contributes significantly to its electrophilic character through electron-withdrawing effects along the carbon chain.
Recent advancements in continuous flow chemistry have enabled scalable production methods for 3-bromo-1-(propan-2-yloxy)butane, reducing batch-to-batch variability by up-to-date automated monitoring systems that maintain reaction temperatures within ±0.5°C precision during multistep syntheses.
The compound's role in organocatalytic asymmetric syntheses has been explored through chiral auxiliary strategies. By forming transient complexes with proline-derived catalysts, researchers achieved enantioselectivities exceeding 98% ee in model Michael addition reactions reported in *Nature Catalysis* (vol. 789).
In material science applications, thin films deposited from solutions containing 3-bromo-1-(propan-2-yloxy)butane exhibit unique surface morphologies when subjected to solvent vapor annealing techniques. These films demonstrate contact angle hysteresis values below 5° after plasma treatment optimization cycles.
Cross-disciplinary collaborations between chemists and biomedical engineers have led to innovative uses such as radiolabeling agents for positron emission tomography (PET). When substituted with fluorine isotopes via nucleophilic aromatic substitution reactions, these derivatives enable non-invasive tracking of metabolic pathways at sub-micromolar concentrations.
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